Mavelertinib
Mavelertinib
Mavelertinib, also known as PF-06747775, is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. EGFR T790M inhibitor PF-06747775 specifically binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, which prevents EGFR-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06747775 may have therapeutic benefits in tumors with T790M-mediated drug resistance.
Brand Name:
Vulcanchem
CAS No.:
1776112-90-3
VCID:
VC0547946
InChI:
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1
SMILES:
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C
Molecular Formula:
C18H22FN9O2
Molecular Weight:
415.4334
Mavelertinib
CAS No.: 1776112-90-3
Inhibitors
VCID: VC0547946
Molecular Formula: C18H22FN9O2
Molecular Weight: 415.4334
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1776112-90-3 |
---|---|
Product Name | Mavelertinib |
Molecular Formula | C18H22FN9O2 |
Molecular Weight | 415.4334 |
IUPAC Name | N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide |
Standard InChI | InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 |
Standard InChIKey | JYIUNVOCEFIUIU-GHMZBOCLSA-N |
SMILES | CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C |
Appearance | Solid powder |
Description | Mavelertinib, also known as PF-06747775, is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. EGFR T790M inhibitor PF-06747775 specifically binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, which prevents EGFR-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06747775 may have therapeutic benefits in tumors with T790M-mediated drug resistance. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib; |
Reference | 1: Planken S, Behenna DC, Nair SK, Johnson TO, Nagata A, Almaden C, Bailey S, 2: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M |
PubChem Compound | 91668194 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume